4'-Fluorochalcone
Overview
Description
Synthesis Analysis
The synthesis of 4’-Fluorochalcone involves the condensation of an acetophenone derivative with an aromatic aldehyde, followed by cyclization. Specific synthetic routes and reaction conditions may vary .
Molecular Structure Analysis
The molecular formula of 4’-Fluorochalcone is C15H11FO , with a molecular weight of approximately 226.25 g/mol . Its chemical structure consists of a chalcone backbone with a fluorine substituent at the 4’ position .
Chemical Reactions Analysis
4’-Fluorochalcone can undergo various chemical reactions typical of chalcones, including nucleophilic additions, cyclizations, and oxidative processes. These reactions can lead to the formation of diverse derivatives with altered properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
4’-Fluorochalcone: A Comprehensive Analysis of Scientific Research Applications
Inhibitor of iNOS Expression: One unique application of 4’-Fluorochalcone is as a selective inhibitor of inducible nitric oxide synthase (iNOS) expression. This has been shown to attenuate the development of adjuvant-induced arthritis in rats, suggesting potential therapeutic benefits in inflammatory diseases .
Carbonic Anhydrase Inhibition: Chalcones, including derivatives like 4’-Fluorochalcone, have been studied for their inhibitory effects on human carbonic anhydrases (hCA). Modifications such as adding a fluoro group can significantly affect their inhibitory potency, which may be useful in designing drugs targeting hCA enzymes .
Fluorescent Chemosensor for Metal Ions: Chalcones have been explored as fluorescent chemosensors due to their photophysical properties. While not specific to 4’-Fluorochalcone, chalcone derivatives have shown selective fluorescence quenching effects with certain metal ions like Hg(II), indicating potential applications in environmental monitoring and metal ion detection .
Safety And Hazards
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQSJQWRINEFS-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluorochalcone | |
CAS RN |
399-10-0, 22966-25-2 | |
Record name | 4'-Fluorochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluorochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 399-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Fluorochalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-FLUOROCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15372ZH7KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4'-Fluorochalcone acts as a competitive inhibitor of sEH. [, , , , ] Research suggests that it binds to the catalytic site of the enzyme, preventing the binding and hydrolysis of its natural substrates, epoxides. [, ] Specifically, 4'-Fluorochalcone oxide, a derivative of 4'-Fluorochalcone, has been shown to covalently bind to Asp-333, a key amino acid residue within the catalytic triad of sEH. [, ] This interaction effectively blocks the enzyme's active site. []
A: Inhibiting sEH can lead to the accumulation of its substrates, such as epoxyeicosatrienoic acids (EETs), which have various biological activities, including anti-inflammatory and vasodilatory effects. [] Therefore, 4'-Fluorochalcone, by inhibiting sEH, could potentially contribute to these beneficial effects.
A: 4'-Fluorochalcone has the molecular formula C15H11FO and a molecular weight of 226.24 g/mol. []
A: 4'-Fluorochalcone has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. [] These techniques provide insights into the functional groups, proton environments, and molecular mass of the compound, confirming its structure and purity.
A: 4'-Fluorochalcone is primarily studied for its inhibitory properties rather than its catalytic activity. It acts as a competitive inhibitor of enzymes like sEH, interfering with their catalytic function. [, , , , ]
A: Research suggests that the presence of the α,β-unsaturated ketone moiety in the chalcone structure is crucial for its interaction with sEH. [, , ] Modifications to the aromatic rings, such as the introduction of different substituents, can influence the inhibitory potency and selectivity. For example, 4'-Fluorochalcone exhibits stronger sEH inhibition compared to other chalcone derivatives. []
A: While some studies suggest 4'-Fluorochalcone is not toxic to certain cell types at specific concentrations, [] comprehensive toxicological data is limited. Further research is necessary to fully understand its safety profile, potential adverse effects, and long-term consequences.
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